molecular formula C9H4Cl2N4 B1532044 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 2097971-27-0

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B1532044
CAS No.: 2097971-27-0
M. Wt: 239.06 g/mol
InChI Key: JLTKDJDYMFTCQF-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of triazoloquinazolines, which are fused ring systems known for their diverse biological activities . This specific dichloro-substituted derivative serves as a valuable chemical scaffold and intermediate for researchers exploring novel bioactive molecules. Triazoloquinazoline derivatives, in general, have been reported to exhibit a broad spectrum of pharmacological properties in research settings, including potential applications as central nervous system (CNS) agents, with some analogs showing high binding affinity to the benzodiazepine receptor . Furthermore, related quinazoline structures are extensively investigated for their role as kinase inhibitors in oncology research and other therapeutic areas . The presence of both triazole and quinazoline rings, along with reactive chlorine substituents, makes this compound a versatile building block for further chemical modification and structure-activity relationship (SAR) studies . Researchers can utilize this compound to develop new derivatives aimed at various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5,7-dichlorotriazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTKDJDYMFTCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from 2,4-dichloroanthranilic acid or 2,4-dichlorobenzylamine derivatives, which provide the dichloro substitution pattern at positions 5 and 7 of the quinazoline ring after cyclization. The triazole ring is introduced via reactions with hydrazine derivatives or azides.

Cyclization via Nitro Group Reduction and Spontaneous Cyclization

A recent eco-friendly method involves the synthesis of 1,2,3-triazole intermediates substituted with chloro groups, followed by catalytic hydrogenation to reduce nitro groups and induce spontaneous cyclization to form the fused triazoloquinazoline core.

  • Catalyst : Palladium on alumina (5% wt) is used as a sustainable catalyst.
  • Hydrogen source : Hydrogen gas generated safely via electrolysis of water.
  • Solvent and conditions : Typically performed under mild conditions to preserve functional groups.
  • Yields : Reported yields for related triazoloquinazoline compounds range from 50% to 98%, depending on substituents.

This method avoids toxic reagents and harsh conditions commonly used in older protocols, aligning with green chemistry principles.

One-Pot Multi-Component Condensation Reactions

Another efficient approach involves one-pot condensation of amine sources, aldehydes, and triazole precursors in solvents such as dimethylformamide (DMF) or under solvent-free conditions.

  • Reagents : Aromatic aldehydes, 5-amino-1H-1,2,4-triazole, and substituted amines.
  • Catalysts : Copper(I) iodide (CuI) has been used effectively as a catalyst.
  • Conditions : Reflux or microwave irradiation to accelerate reaction times.
  • Advantages : High atom economy, reduced reaction times, and simplified purification.
  • Yields : Typically moderate to high yields (60–90%) depending on substrates.

This method is adaptable to various substitutions, including dichloro groups, by selecting appropriate starting materials.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the synthesis of triazoloquinazoline derivatives by reducing reaction times and improving yields.

  • Method : Reaction of aromatic aldehydes with 5-amino-1H-1,2,4-triazole and dimedone in DMF under microwave irradiation.
  • Benefits : Environmentally friendly, solvent reduction, and energy efficiency.
  • Yields : High yields reported with shorter reaction times (minutes instead of hours).

This approach can be tailored to prepare 5,7-dichloro-substituted analogues by using appropriately substituted aldehydes.

Comparative Data on Yields and Reaction Conditions

Method Key Reagents/Conditions Catalyst/Technique Yield Range (%) Notes
Nitro group reduction & cyclization Nitro-substituted triazoles, Pd/Al2O3, H2 from electrolysis Pd on alumina (5% wt) 50–98 Green, mild conditions, avoids toxic reagents
One-pot multi-component condensation Amines, aldehydes, 5-amino-1H-1,2,4-triazole, CuI catalyst CuI catalyst, reflux or RT 60–90 Solvent or solvent-free, adaptable
Microwave-assisted synthesis Aldehydes, 5-amino-1H-1,2,4-triazole, dimedone, DMF Microwave irradiation 70–95 Fast, energy-efficient

Research Findings and Notes on Optimization

  • The use of palladium on alumina catalyst combined with hydrogen generated via water electrolysis provides a sustainable and safe method for the cyclization step, improving yields and reducing environmental impact.
  • Dimethyl carbonate has been successfully used as a green methylating agent in related triazoloquinazoline derivatives, replacing toxic methylating reagents and achieving yields of approximately 78%.
  • Microwave-assisted methods significantly reduce reaction times and improve yields compared to conventional heating, making them attractive for industrial applications.
  • Solvent-free conditions and grinding methods have been explored to minimize solvent use, though these methods may require longer reaction times or higher temperatures.
  • Chlorine substituents at positions 5 and 7 are generally introduced via starting materials bearing chloro groups, which remain intact through the synthetic sequence due to mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in studies involving A549 lung cancer cells, it demonstrated a high potency with an IC50 value indicating its effectiveness in inhibiting cell growth and inducing apoptosis through the inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

The compound also possesses notable antimicrobial properties. Studies have indicated that it can inhibit the growth of several bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It modulates various biochemical pathways that are crucial in inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

Industrial Applications

In industry, this compound is being utilized in the development of novel pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and formulation . The ongoing research into its synthesis methods aims to enhance efficiency and reduce costs associated with large-scale production.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated that it significantly inhibited the proliferation of A549 lung cancer cells. The research highlighted its mechanism of action through CDK inhibition leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial effects of this compound against various strains of bacteria and fungi. The results indicated effective inhibition against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and receptors involved in cancer cell proliferation, microbial growth, and inflammatory responses. The triazole and quinazoline moieties contribute to its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazoloquinazoline family includes isomers such as [1,2,4]triazolo[1,5-a]quinazoline and [1,2,3]triazolo[1,5-a]quinazoline, differing in the position of nitrogen atoms in the triazole ring. These variations significantly impact biological activity:

  • [1,2,4]Triazolo[1,5-a]quinazolines: Derivatives like 5-Chloro-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazoline (melting point 196–198°C, molecular weight 282) exhibit cardiovascular effects, acting as adrenoblockers or cardiac stimulants depending on substituents .
  • [1,2,3]Triazolo[1,5-a]quinazolines: The 5,7-dichloro derivative is hypothesized to mimic adenine due to its planar structure, enabling interactions with adenosine receptors .
Cardiovascular Effects
  • 1,2,4-Triazolo[1,5-a]quinazolines : Compounds like 4-Allyl-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one (melting point 152–154°C) abolish tachycardia, while others act as stimulants . The dichloro derivative’s lack of methylsulfonyl or allyl groups may reduce cardiovascular activity.
Receptor Interactions
  • [1,2,3]Triazolo[1,5-a]quinazolines: Exhibit affinity for benzodiazepine receptors (e.g., 3-substituted derivatives with IC₅₀ values <10 µM) . The dichloro variant’s electron-withdrawing Cl substituents may enhance binding to adenosine receptors, similar to triazoloquinazoline antagonists .
Antimicrobial Activity
  • 2-Phenoxy-benzo[g][1,2,4]triazolo[1,5-a]quinazolines: Show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (MIC 50–100 µg/mL) . The dichloro derivative’s activity remains unexplored but could be optimized via analogous substitutions.

Biological Activity

Overview

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of triazole and quinazoline, which are known for their therapeutic potential. Research indicates that it exhibits various biological activities including anticancer , antimicrobial , and anti-inflammatory properties.

Target Interactions

The compound interacts with several enzymes and receptors within biological systems. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The compound influences multiple biochemical pathways. It modulates cell signaling pathways and gene expression, which are crucial for cellular metabolism and function. Its ability to induce apoptosis makes it a potential candidate for anticancer therapies.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • A549 Cell Line : The compound showed potent activity against lung cancer cells.
  • U937 Cell Line : It also demonstrated cytotoxicity against leukemia cells.

These findings suggest its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Studies indicate that it possesses activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-α in vitro .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes the biological activities of selected related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
1,2,4-Triazolo[1,5-a]quinazolineModerateHighLow
7-Chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-ylLowModerateModerate

Study on Anticancer Efficacy

In a study focused on the anticancer activity of triazoloquinazolines, this compound was found to significantly inhibit the growth of A549 lung cancer cells with an IC50 value indicating high potency. The study concluded that this compound could be developed further as a targeted therapy for lung cancer .

Study on Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of this compound by measuring its ability to inhibit TNF-α production in human promyelocytic HL-60 cells. Results indicated that the compound effectively reduced TNF-α levels without significant cytotoxicity to the cells. This positions it as a potential therapeutic agent for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with halogenated quinazoline precursors. Key parameters include solvent choice (e.g., glacial acetic acid or propanol-2 with acidic catalysts like HCl), reflux duration (2–5 hours), and nitrogen atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (e.g., methanol) enhances purity. Yields can be improved by optimizing stoichiometry and using dropwise addition of reagents .

Q. What analytical techniques are essential for characterizing 5,7-Dichloro-triazoloquinazoline?

Characterization requires:

  • 1H NMR to confirm substituent positions (e.g., δ 7.29–7.42 ppm for aromatic protons) .
  • LC-MS for molecular ion detection (e.g., [M+1] peaks) and purity assessment .
  • Elemental analysis to validate calculated vs. observed C/H/N ratios (e.g., ±0.03% deviation) .
  • Melting point determination (e.g., 184–186°C) for consistency checks .

Q. What in vitro models are suitable for initial antimicrobial screening of this compound?

Standardized protocols involve:

  • Mueller–Hinton agar for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) .
  • Antifungal assays against Candida albicans using ketoconazole as a reference .
  • Minimum inhibitory concentration (MIC) determination via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for triazoloquinazoline derivatives?

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of chloro-substituted triazoloquinazolines?

SAR studies focus on:

  • Substituent effects : 5,7-dichloro derivatives exhibit enhanced lipophilicity and microbial target affinity vs. mono-substituted analogs .
  • Heterocyclic core modifications : Triazolo vs. triazine cores alter π-π stacking with bacterial DNA gyrase .
  • Docking studies : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes like CYP450 .

Q. How can regioselectivity challenges in triazoloquinazoline synthesis be addressed?

Regioselective synthesis methods include:

  • Directed lithiation : Use tert-butoxycarbonyl (Boc) groups to block undesired positions .
  • Microwave-assisted synthesis : Reduces side reactions via controlled heating .
  • Catalytic systems : Pd/C or CuI catalysts enhance cyclization efficiency .

Q. What mechanistic hypotheses explain the bioactivity of 5,7-Dichloro-triazoloquinazoline?

Proposed mechanisms:

  • Enzyme inhibition : Competitive binding to dihydrofolate reductase (DHFR) via halogen interactions with active-site residues .
  • Reactive oxygen species (ROS) induction : Chloro-substituents may disrupt microbial redox balance .
  • Membrane disruption : Enhanced lipophilicity from dichloro groups damages fungal ergosterol layers .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability in pharmacokinetic studies?

Key steps include:

  • Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactors to monitor CYP450-mediated degradation .
  • LC-MS/MS quantification : Track parent compound depletion and metabolite formation (e.g., hydroxylation at position 5) .
  • Half-life (t½) calculation : Apply first-order kinetics to degradation curves .

Q. What computational tools are recommended for predicting physicochemical properties of triazoloquinazolines?

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients .
  • ADMET prediction : SwissADME or pkCSM models assess absorption, toxicity, and solubility .
  • DFT calculations : Gaussian09 optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Data Analysis and Reporting

Q. How should conflicting NMR data from diastereomeric mixtures be interpreted?

  • NOE experiments : Identify spatial proximity of protons to resolve stereochemistry .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline
Reactant of Route 2
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline

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